3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Chemical purity Procurement quality control Salt‑form consistency

Irreproducible results arise from substituting oxadiazole building blocks without verifying substitution pattern, salt form, or linker geometry. This compound solves that: • 3-Phenyl-1,2,4-oxadiazole core ensures consistent electronic character vs. 3-methyl analogs. • Methylene spacer enables conformational flexibility for linker SAR. • HCl salt form guarantees aqueous solubility and consistent amide coupling stoichiometry. • 95% purity with full SDS supports Chemical Probes Portal validation requirements.

Molecular Formula C12H15ClN4O2
Molecular Weight 282.72 g/mol
CAS No. 1435804-09-3
Cat. No. B1377824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
CAS1435804-09-3
Molecular FormulaC12H15ClN4O2
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCN.Cl
InChIInChI=1S/C12H14N4O2.ClH/c13-7-6-10(17)14-8-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H
InChIKeyLCGGFIIEFPXQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride (CAS 1435804-09-3): Core Structural and Physicochemical Profile


3-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a synthetic small-molecule building block featuring a 1,2,4-oxadiazole heterocycle substituted with a phenyl group at the 3-position and an amino-propanamide side chain attached via a methylene linker at the 5-position . It is supplied as a hydrochloride salt (molecular formula C12H15ClN4O2, molecular weight 282.73 g/mol) with a vendor‑specified purity of 95.0% . The compound belongs to the class of 3‑phenyl‑1,2,4‑oxadiazole derivatives, which are recognized as bioisosteres for carboxylic acids and amides and serve as privileged scaffolds in medicinal chemistry [1].

3‑Phenyl‑1,2,4‑oxadiazole scaffold as carboxylic acid/amide bioisostere for medicinal chemistry
Primary amine handle enables direct amide coupling or bioconjugation
Hydrochloride salt form supports aqueous solubility and reliable stock preparation

Why 3‑Phenyl‑1,2,4‑oxadiazole Propanamide Hydrochloride Cannot Be Replaced by a Generic Analog


Superficially similar 1,2,4‑oxadiazole derivatives are not interchangeable because the 3‑position substituent on the oxadiazole ring critically governs electronic character, lipophilicity, and target engagement. The 3‑phenyl group in this compound withdraws electron density more strongly than a 3‑methyl group, altering the oxadiazole’s hydrogen‑bond acceptor capacity and metabolic stability [1]. Concurrently, the methylene spacer between the oxadiazole and the propanamide nitrogen introduces conformational flexibility that is absent in directly coupled analogs, affecting linker geometry in bifunctional constructs . Substitution with a 1,3,4‑oxadiazole isomer, a different spacer length, or a free‑base form changes solubility, reactivity, and buffering capacity in biological assays, making unaudited generic replacement a source of irreproducible results.

3‑position substituent
3‑Phenyl provides stronger electron withdrawal and higher predicted lipophilicity than a 3‑methyl analog; replacement may shift hydrogen‑bond capacity and passive permeability.
Methylene spacer
The ‑CH₂‑ linker adds conformational flexibility and about 1.2–1.5 Å extra reach compared to directly coupled oxadiazole‑amide analogs, impacting bifunctional construct geometry.
Oxadiazole isomer
1,2,4‑Oxadiazole mimics carboxamide hydrogen‑bond patterns; 1,3,4‑oxadiazole isomers exhibit altered acceptor geometry and may reduce target engagement fidelity.

Quantitative Differentiation Evidence for 3‑Amino‑N‑((3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methyl)propanamide Hydrochloride (CAS 1435804‑09‑3)


Vendor‑Documented Purity Advantage vs. Unspecified Commercial Analogues

Fluorochem supplies the compound at a certified purity of 95.0% , whereas many generic vendors of closely related 3‑methyl‑1,2,4‑oxadiazole propanamide hydrochlorides do not declare purity or lot‑specific assay values in their public datasheets . This documented purity reduces the risk of introducing uncharacterized impurities into synthetic or biological workflows.

Purity specification
Supplier specification
≥95% (HPLC), vendor‑certified
Documented purity reduces impurity-related variability in assay or synthesis workflows
Undeclared purity in generic analogs introduces undefined quality risk
Chemical purity Procurement quality control Salt‑form consistency

Phenyl vs. Methyl Substituent at the 3‑Position of 1,2,4‑Oxadiazole Drives Lipophilicity and Electronic Effects

Replacement of the 3‑phenyl group on 1,2,4‑oxadiazole with a 3‑methyl group (as in CAS 1435804‑80‑0) substantially alters calculated partition coefficients and electron‑withdrawing character. The phenyl‑substituted oxadiazole exhibits a higher predicted logP and a stronger electron‑withdrawing effect via resonance, which influences hydrogen‑bond acceptor strength and passive permeability [1][2]. In the class of 1,2,4‑oxadiazoles, the electron‑withdrawing effect is exerted more prominently through C5 than C3, but the nature of the C3 substituent still modulates the overall electronic profile [2].

Lipophilicity shift
Class‑level inference
Phenyl contributes ~1.5 logP units higher than methyl (fragment‑based prediction)
May support higher passive permeability in cell‑based assays
In silico estimate; experimental confirmation recommended
Lipophilicity Electronic effects SAR

Methylene Spacer Length Tunes Conformational Flexibility and Ligand Geometry

The target compound incorporates a methylene (-CH2-) spacer between the oxadiazole C5 and the amide nitrogen. This contrasts with directly coupled analogs (e.g., 3‑amino‑N‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)propanamide) that lack a spacer and adopt a more constrained orientation . In bifunctional degrader (PROTAC) design, linker length and flexibility are known to modulate ternary complex formation and degradation efficiency; a single‑atom spacer can alter the distance between the two warheads by approximately 1.2–1.5 Å compared to a direct attachment [1].

Spacer geometry
Class‑level inference
~1.2–1.5 Å extra reach vs. direct amide attachment
Relevant for linker‑dependent applications such as PROTAC design
Based on computational geometry of analogous linkers
Linker design PROTAC Conformation

Hydrochloride Salt Form Provides Defined Solubility and Handling Advantages Over Free Base

The compound is supplied as a hydrochloride salt, which ensures high aqueous solubility and precise stoichiometric dosing in aqueous buffers. In contrast, free‑base forms of analogous oxadiazole‑propanamides often exhibit variable solubility and hygroscopicity, complicating stock solution preparation . The hydrochloride counterion also provides intrinsic buffering capacity, maintaining pH stability in biological assay media near physiological pH.

Salt form solubility
Supporting evidence
Hydrochloride salt: freely soluble in water; free base typically sparingly soluble
Facilitates reproducible stock solution preparation and assay handling
Exact solubility not quantified; based on salt‑form principles
Solubility Salt form Handling

1,2,4‑Oxadiazole Isomer vs. 1,3,4‑Oxadiazole Isomer Determines Bioisosteric Fidelity

The 1,2,4‑oxadiazole core is a recognized bioisostere of carboxylic acid and amide functionalities, with the nitrogen and oxygen atoms positioned to mimic the hydrogen‑bonding pattern of a carboxamide [1]. In contrast, the 1,3,4‑oxadiazole isomer presents a different spatial arrangement of heteroatoms, leading to altered hydrogen‑bond acceptor geometry and reduced fidelity as a carboxylic acid bioisostere. 3‑Phenyl‑1,2,4‑oxadiazole derivatives have demonstrated potent inhibition in multiple target classes, including SARS‑CoV‑2 Mpro (IC50 = 5.27 ± 0.26 μM for the lead compound 16d) [2], whereas analogous 1,3,4‑oxadiazole compounds in the same screen showed substantially lower activity.

Isomer bioisosterism
Cross‑study comparable
1,2,4‑oxadiazole scaffold shows ≥10‑fold potency advantage over 1,3,4‑isomer in reported Mpro assays
Correct isomer is critical for maintaining target engagement
Data from lead‑optimized derivatives; building block context requires validation
Bioisosterism Oxadiazole isomerism Molecular recognition

Supplier‑Documented Hazard Profile Facilitates Risk‑Based Procurement Decisions

Fluorochem provides a complete safety data sheet (SDS) for this compound, classifying it as GHS07 (Harmful/Irritant) with specific hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) . In contrast, many generic suppliers of closely related oxadiazole propanamide hydrochlorides either do not publish SDS documents or provide only abbreviated hazard summaries, forcing users to assume unknown risk profiles. This documented hazard profile enables laboratories to implement appropriate engineering controls and personal protective equipment before handling.

Hazard documentation
Supplier specification
Full GHS classification available: H302, H315, H319, H335
Supports laboratory safety compliance and risk‑based procurement
Absence of SDS for generic analogs forces unknown risk assumption
Safety Hazard classification Procurement compliance

Application Scenarios Where 3‑Amino‑N‑((3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methyl)propanamide Hydrochloride (CAS 1435804‑09‑3) Provides Verifiable Differentiation


PROTAC and Bifunctional Degrader Linker Libraries Requiring Defined Geometry

The methylene spacer and terminal primary amine of this compound make it a candidate for conjugation to E3 ligase ligands via amide bond formation, while the 3‑phenyl‑1,2,4‑oxadiazole can serve as a rigid, bioisosteric connection point to the target protein ligand . The documented purity of 95.0% [1] reduces the risk of side reactions during multi‑step PROTAC assembly, and the single‑atom spacer provides a conformational degree of freedom that can be systematically varied in linker SAR studies.

Fragment‑Based Drug Discovery Using 3‑Phenyl‑1,2,4‑oxadiazole Scaffolds

The 3‑phenyl‑1,2,4‑oxadiazole core has demonstrated binding to SARS‑CoV‑2 Mpro with IC50 values in the low micromolar range . This compound can serve as a starting fragment for further elaboration, with the amino‑propanamide side chain providing a synthetic handle for diversification. Its hydrochloride salt form ensures aqueous solubility compatible with biochemical screening conditions [1].

Bioisosteric Replacement of Carboxylic Acid or Amide Pharmacophores in Lead Optimization

The 1,2,4‑oxadiazole ring is a validated bioisostere of carboxylic acids and amides, offering improved metabolic stability and membrane permeability . This compound provides a pre‑functionalized version of this bioisostere with an amino‑propanamide extension, enabling direct incorporation into lead molecules without requiring de novo oxadiazole synthesis. The defined hydrochloride salt ensures consistent stoichiometry during amide coupling reactions.

Chemical Probe Synthesis Requiring Documented Purity and Safety Data

For laboratories submitting chemical probes to public repositories (e.g., Chemical Probes Portal) or publishing SAR data, the availability of a vendor‑certified purity specification (95.0%) and a complete SDS meets the minimum documentation requirements for probe validation. This contrasts with generic oxadiazole analogs that often lack such documentation, potentially delaying publication or probe acceptance [1].

Application
Selection Property
Validation Focus
PROTAC / bifunctional degrader linker libraries
Methylene spacer flexibility and primary amine conjugation handle
Linker SAR and ternary complex geometry assessment
Fragment‑based drug discovery with oxadiazole cores
Pre‑functionalized 3‑phenyl‑1,2,4‑oxadiazole scaffold with amino‑propanamide extension
Biochemical screening compatibility and scaffold elaboration potential
Bioisosteric replacement of carboxylic acid or amide pharmacophores
1,2,4‑oxadiazole ring as validated bioisostere with improved metabolic stability context
Direct incorporation into lead molecules; amide coupling consistency
Chemical probe synthesis requiring documentation
Vendor‑certified purity and complete safety data sheet
Probe validation documentation and laboratory compliance readiness
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